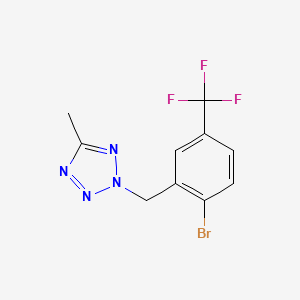
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole typically involves multiple steps:
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and tetrazole formation, which can enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution and thiourea for thiol substitution.
Major Products
科学研究应用
Chemistry
In chemistry, 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
作用机制
The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s activity in biological systems .
相似化合物的比较
Similar Compounds
2-(2-Chloro-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Bromo-5-(methyl)benzyl)-5-methyl-2H-tetrazole: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
属性
分子式 |
C10H8BrF3N4 |
|---|---|
分子量 |
321.10 g/mol |
IUPAC 名称 |
2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole |
InChI |
InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3 |
InChI 键 |
VDGCFTQOYQKIFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


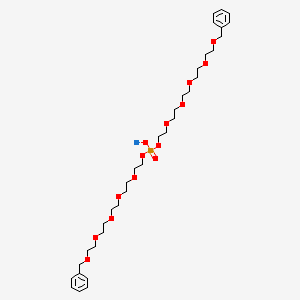
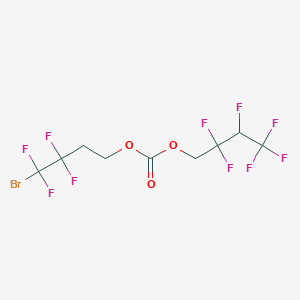
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
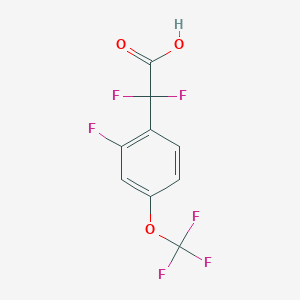
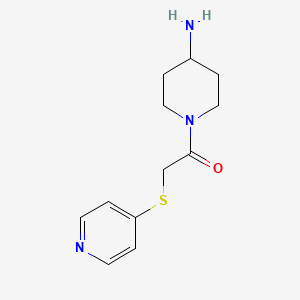
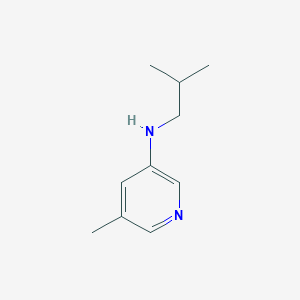
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



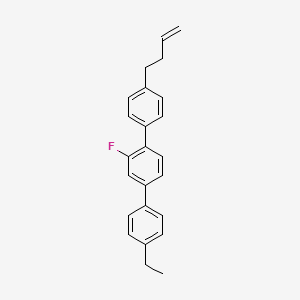
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
